molecular formula C22H29N3O6S B11107733 N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

Cat. No.: B11107733
M. Wt: 463.5 g/mol
InChI Key: AIDALNYHXXYIND-FCDQGJHFSA-N
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Description

N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazinyl groups, and sulfonamide functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the hydrazone intermediate: Reacting 3,4-dimethoxybenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-1-one in the presence of a suitable catalyst to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane permeability and cellular signaling.

    Inducing oxidative stress: Leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(3,4-dimethoxybenzylidene)hydrazine
  • N-(4-methoxyphenyl)-N’-(3,4-dimethoxyphenyl)urea
  • N-(4-methoxyphenyl)-N’-(3,4-dimethoxyphenyl)thiourea

Uniqueness

N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C22H29N3O6S/c1-7-19(16-8-13-20(30-4)21(14-16)31-5)23-24-22(26)15(2)25(32(6,27)28)17-9-11-18(29-3)12-10-17/h8-15H,7H2,1-6H3,(H,24,26)/b23-19+

InChI Key

AIDALNYHXXYIND-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(=NNC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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